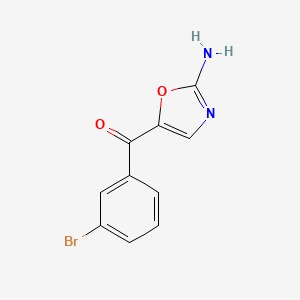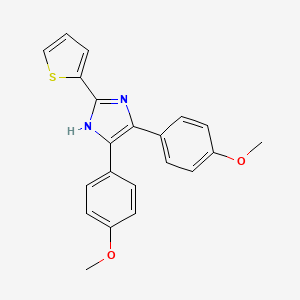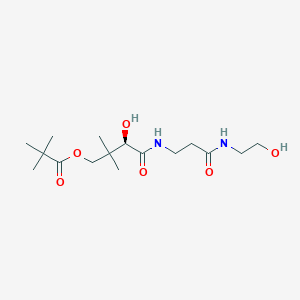
(2-Amino-1,3-Oxazol-5-Yl)-(3-Bromophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-1,3-oxazol-5-yl)-(3-bromophenyl)methanone is a compound that features a unique structure combining an oxazole ring with an amino group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-1,3-oxazol-5-yl)-(3-bromophenyl)methanone typically involves the formation of the oxazole ring followed by the introduction of the bromophenyl group. One common method involves the cyclization of an appropriate precursor, such as an amino alcohol, under acidic conditions to form the oxazole ring. The bromophenyl group can then be introduced via a substitution reaction using a brominated aromatic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-1,3-oxazol-5-yl)-(3-bromophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Phenyl derivatives with the bromine atom replaced by hydrogen.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-amino-1,3-oxazol-5-yl)-(3-bromophenyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of interest in pharmacological studies .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials .
Mechanism of Action
The mechanism of action of (2-amino-1,3-oxazol-5-yl)-(3-bromophenyl)methanone involves its interaction with specific molecular targets. The amino group and oxazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromophenyl group can also participate in hydrophobic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
(2-Amino-1,3-oxazol-5-yl)methanol: Similar structure but lacks the bromophenyl group.
3-(1,3-oxazol-5-yl)aniline: Contains an oxazole ring and aniline group but differs in the substitution pattern.
Uniqueness
(2-Amino-1,3-oxazol-5-yl)-(3-bromophenyl)methanone is unique due to the presence of both an amino group and a bromophenyl group attached to the oxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H7BrN2O2 |
|---|---|
Molecular Weight |
267.08 g/mol |
IUPAC Name |
(2-amino-1,3-oxazol-5-yl)-(3-bromophenyl)methanone |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-2-6(4-7)9(14)8-5-13-10(12)15-8/h1-5H,(H2,12,13) |
InChI Key |
YDCMMVTWXORJGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CN=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)amino]ethanol](/img/structure/B10756390.png)

![1-{[(1E)-(3-Hydroxy-2-methyl-5-{[(trihydroxy-lambda^5^-phosphanyl)oxy]methyl}pyridin-4-YL)methylidene]amino}undecan-2-one](/img/structure/B10756409.png)
![2-(4-Ethylpiperazin-1-yl)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B10756412.png)
![2-(Cyclohexylmethylamino)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B10756414.png)
![4-{[(2s)-3-(Tert-Butylamino)-2-Hydroxypropyl]oxy}-3h-Indole-2-Carbonitrile](/img/structure/B10756420.png)
![N,N'-Diphenylpyrazolo[1,5-A][1,3,5]triazine-2,4-diamine](/img/structure/B10756424.png)
![4-{[4-{[(1R,2R)-2-(dimethylamino)cyclopentyl]amino}-5-(trifluoromethyl)pyrimidin-2-yl]amino}-N-methylbenzenesulfonamide](/img/structure/B10756425.png)

![4-[4-(2,5-Dioxo-pyrrolidin-1-YL)-phenylamino]-4-hydroxy-butyric acid](/img/structure/B10756441.png)
![N-1H-imidazol-2-yl-N'-[4-(1H-imidazol-2-ylamino)phenyl]benzene-1,4-diamine](/img/structure/B10756444.png)
![4-Chloro-N-(3-Methoxypropyl)-N-[(3s)-1-(2-Phenylethyl)piperidin-3-Yl]benzamide](/img/structure/B10756446.png)
![Diethyl (1r,2s,3r,4s)-5,6-Bis(4-Hydroxyphenyl)-7-Oxabicyclo[2.2.1]hept-5-Ene-2,3-Dicarboxylate](/img/structure/B10756455.png)
![2-Deoxy-3,4-Bis-O-[3-(4-Hydroxyphenyl)propanoyl]-L-Threo-Pentaric Acid](/img/structure/B10756461.png)
